Trimethyl cyclohexenonic long-chain fatty alcohol, commonly referred to as tCFA15, is a chemical compound characterized by its unique structure and properties. It is classified as a long-chain fatty alcohol with a cyclohexenone moiety, which contributes to its biological activity. The molecular formula for tCFA15 is , and it features a complex arrangement that includes a trimethyl group and a long hydrocarbon chain. This structural configuration is significant for its interaction with biological systems and its potential therapeutic applications.
Research has shown that tCFA15 exhibits notable biological activities, particularly in the context of neurobiology. It has been found to modulate neural stem cell differentiation by influencing Notch signaling pathways, which are crucial for cell fate determination in the nervous system . Furthermore, studies indicate that tCFA15 can enhance axonal growth in vitro, counteracting inhibitory signals from Semaphorin 3A . Its effects on pain perception have also been documented; tCFA15 has been shown to alleviate nociceptive responses in diabetic mouse models .
The synthesis of tCFA15 typically involves multi-step organic reactions. One common approach includes the use of starting materials such as long-chain fatty acids or their derivatives, which undergo several transformations including cyclization and functional group modifications. The synthesis may incorporate techniques such as:
These methods allow for the efficient production of tCFA15 while maintaining structural integrity.
tCFA15 has several potential applications in medicinal chemistry and neurobiology:
Interaction studies involving tCFA15 have revealed its capacity to modulate various biological processes. For instance, it has been shown to alter levels of neurotransmitters such as taurine and arginine, indicating a role in neurotransmission regulation . Additionally, tCFA15's interaction with Notch signaling highlights its potential to influence cell fate decisions during neural development . These interactions underscore the compound's relevance in both therapeutic contexts and basic research.
tCFA15 shares structural similarities with several other compounds known for their biological activities. Here are some notable comparisons:
Compound Name | Structure Type | Key Biological Activity |
---|---|---|
2,4,4-trimethyl-2-cyclohexen-1-one | Cyclohexenone | Antimicrobial properties |
Leptofuranin D | Polyketide | Antitumor activity |
2-hydroxy-1-(4-methoxyphenyl)ethanone | Aromatic ketone | Analgesic effects |
3-hydroxybutyric acid | Short-chain fatty acid | Neuroprotective effects |
What sets tCFA15 apart from these compounds is its specific combination of a long-chain fatty alcohol structure with a cyclohexenone moiety, which confers unique properties related to neuronal differentiation and pain modulation. This distinct architecture allows it to interact with biological systems in ways that are not fully replicated by other similar compounds.
The compound tCFA15 is systematically identified as 3-(15-hydroxypentadecyl)-2,4,4-trimethylcyclohex-2-en-1-one, representing a trimethyl cyclohexenonic long chain fatty alcohol containing precisely fifteen carbon atoms within its aliphatic side chain. The molecular formula C₂₄H₄₄O₂ reflects the presence of twenty-four carbon atoms, forty-four hydrogen atoms, and two oxygen atoms, resulting in a molecular weight of 364.60 daltons. The Chemical Abstracts Service registry number 220757-88-0 provides unambiguous identification of this specific structural isomer.
The compound's systematic nomenclature reveals several critical structural features that define its chemical behavior. The cyclohex-2-en-1-one core represents a six-membered carbocyclic ring containing both a ketone functional group and an alkene double bond, while the 2,4,4-trimethyl substitution pattern indicates the presence of three methyl groups at specific positions on the cyclohexenone ring. The 15-hydroxypentadecyl substituent describes a fifteen-carbon linear alkyl chain terminating in a primary alcohol functional group, which is attached to the cyclohexenone core at the 3-position. This structural arrangement creates a amphiphilic molecule with distinct hydrophilic and hydrophobic regions that significantly influence its physicochemical properties.
The stereochemical analysis of tCFA15 reveals a relatively simple configurational profile due to the absence of defined stereogenic centers within its molecular framework. The Simplified Molecular-Input Line-Entry System representation O=C1C(C)=C(CCCCCCCCCCCCCCCO)C(C)(C)CC1 indicates that the compound exists as a single constitutional isomer without stereochemical complexity. The cyclohexenone ring adopts a planar configuration around the α,β-unsaturated ketone system, with the double bond positioned between carbons 2 and 3 of the six-membered ring.
The conformational behavior of tCFA15 is primarily governed by the flexibility of the fifteen-carbon aliphatic chain, which can adopt multiple conformational states through rotation around carbon-carbon single bonds. The cyclohexenone ring system exhibits limited conformational flexibility due to the presence of the double bond, which constrains the ring geometry to a half-chair or envelope conformation. The attachment point of the long alkyl chain at the 3-position of the cyclohexenone creates a substitution pattern that positions the hydrophobic chain in an equatorial orientation, minimizing steric interactions with the ring methyl substituents. This conformational preference influences the compound's three-dimensional structure and affects its interactions with other molecules in solution and solid-state environments.
The retrosynthetic analysis of tCFA15 reveals multiple strategic approaches for constructing the cyclohexenonic core structure. The synthesis typically begins with the formation of the substituted cyclohexenone ring system, which serves as the foundation for subsequent side chain elaboration. One prominent synthetic route involves the preparation of 2,4,4-trimethyl-2-cyclohexen-1-one as a key intermediate, which can be obtained through various cyclization reactions or by modification of readily available cyclohexanone derivatives.
The construction of the cyclohexenonic core can be achieved through several mechanistic pathways, including aldol condensation reactions, Robinson annulation procedures, or direct alkylation of preformed cyclohexenone substrates. Patent literature describes optimized methods for preparing high-purity cyclohexenone long-chain alcohols through controlled reaction conditions that minimize side product formation. These synthetic approaches typically involve the use of strong bases such as lithium diisopropylamide or sodium hexamethyldisilazide to generate kinetic enolate intermediates, which subsequently undergo alkylation with appropriate electrophilic reagents to introduce the desired substitution pattern.
The incorporation of the fifteen-carbon hydroxyl-terminated side chain represents a critical synthetic challenge that requires careful selection of appropriate elongation strategies. The synthesis of tCFA15 typically employs alkylation reactions to introduce the long aliphatic chain at the 3-position of the cyclohexenone ring. One effective approach involves the reaction of the lithium enolate of 2,4,4-trimethyl-2-cyclohexen-1-one with 15-bromopentadecan-1-ol or its protected derivatives under carefully controlled conditions to ensure regioselective alkylation.
Alternative side chain elongation strategies include the use of cross-coupling reactions, such as Suzuki-Miyaura or Heck coupling procedures, which can provide access to the desired carbon framework through palladium-catalyzed processes. These methods offer advantages in terms of functional group tolerance and stereochemical control, although they may require more complex starting materials and reaction conditions. The final deprotection steps, when necessary, typically involve mild acidic or basic hydrolysis conditions to reveal the terminal hydroxyl functionality without affecting the sensitive cyclohexenone core structure.
The solubility characteristics of tCFA15 reflect its amphiphilic molecular structure, which contains both hydrophilic and hydrophobic structural elements. Quantitative solubility measurements demonstrate excellent dissolution in dimethyl sulfoxide, with reported values of approximately 130 milligrams per milliliter, corresponding to a molar concentration of 356.56 millimolar. This high solubility in polar aprotic solvents can be attributed to the favorable interactions between the dimethyl sulfoxide molecules and both the ketone functional group and the terminal hydroxyl group of tCFA15.
Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Solubility Classification |
---|---|---|---|
Dimethyl Sulfoxide | 130 | 356.56 | Highly Soluble |
Water | <0.1 | <0.27 | Practically Insoluble |
Ethanol | Not Reported | Not Reported | Likely Moderate |
Chloroform | Not Reported | Not Reported | Likely High |
In contrast, tCFA15 exhibits extremely limited solubility in water, with measurements indicating less than 0.1 milligrams per milliliter, classifying it as practically insoluble in aqueous media. This poor water solubility results from the predominant hydrophobic character imparted by the long fifteen-carbon aliphatic chain, which cannot be adequately solvated by water molecules despite the presence of polar functional groups. The compound's solubility behavior in intermediate polarity solvents such as alcohols and chlorinated solvents would be expected to fall between these extremes, although specific quantitative data for these solvent systems are not currently available in the literature.
The thermal stability profile of tCFA15 has been characterized through systematic storage studies that provide insights into its degradation kinetics under various temperature conditions. Stability data indicate that the compound can be stored as a solid powder at -20°C for extended periods of up to three years without significant decomposition, demonstrating excellent low-temperature stability. At moderately elevated storage temperatures of 4°C, the compound maintains acceptable stability for approximately two years, suggesting a temperature-dependent degradation process with relatively slow kinetics.
Storage Condition | Temperature (°C) | Stability Duration | Physical State |
---|---|---|---|
Long-term Storage | -20 | 3 years | Powder |
Refrigerated Storage | 4 | 2 years | Powder |
Solution Storage | -80 | 6 months | Solution |
Solution Storage | -20 | 1 month | Solution |
The physical appearance of tCFA15 varies depending on its purity and storage conditions, with reports describing it as either an oil or a light yellow to yellow ointment. The compound exhibits a density of approximately 0.910 ± 0.06 grams per cubic centimeter, indicating that it is less dense than water. When stored in solution form, significantly reduced stability is observed, with recommended storage durations of six months at -80°C and only one month at -20°C. This enhanced degradation in solution suggests that the compound may be susceptible to oxidative degradation or hydrolytic processes that are accelerated in the presence of trace moisture or oxygen.
The compound 3-(15-hydroxypentadecyl)-2,4,4-trimethyl-2-cyclohexen-1-one, known as tCFA15, represents a trimethyl cyclohexenonic long-chain fatty alcohol containing 15 carbon atoms on the side chain [1] [2]. This synthetic neurotrophic compound exhibits multifaceted pharmacological mechanisms that influence neural development and regeneration through distinct molecular pathways [3] [4].
The Notch signaling pathway serves as a primary target for tCFA15 pharmacological activity, with the compound demonstrating significant modulatory effects on this critical developmental cascade [2] [5]. Research has established that tCFA15 affects neural stem cell fate determination through direct interference with Notch1 activity, representing a fundamental mechanism underlying its neurotrophic properties [2].
tCFA15 exerts its primary pharmacological effect through the downregulation of Notch1 mRNA transcription [2]. Experimental investigations using reverse transcriptase polymerase chain reaction analysis have demonstrated that tCFA15 treatment results in a consistent and significant decrease in Notch1 mRNA levels across multiple cell lines [2]. This transcriptional suppression occurs in a dose-dependent manner, with concentrations ranging from 10 nanomolar to 1 micromolar producing measurable effects on Notch1 expression [5] [6].
The mechanism underlying this transcriptional regulation involves direct modulation of Notch1 gene expression rather than post-transcriptional modifications [2]. Studies have confirmed that this effect represents a general property of the tCFA15 molecule, observable across diverse cellular contexts including neural stem cell-derived neurospheres and established cell lines [2]. The transcriptional downregulation of Notch1 mRNA constitutes the primary molecular event that initiates the cascade of downstream effects associated with tCFA15 treatment [2].
Experimental Parameter | Control | tCFA15 Treatment | Effect Magnitude |
---|---|---|---|
Notch1 mRNA Expression | 100% (baseline) | Significantly decreased | Dose-dependent reduction [2] |
Neurosphere Differentiation | Standard pattern | Enhanced neuronal differentiation | Promotes neurons at expense of astrocytes [5] |
Cell Line Consistency | Variable baseline | Consistent suppression | General tCFA15 effect [2] |
The nuclear factor kappa B pathway has been identified as a key regulator of Notch1 transcription in activated cells, with the phosphatidylinositol 3-kinase and phosphoinositide-dependent kinase 1 signaling cascade upstream of this transcriptional control [7] [8]. However, tCFA15 appears to operate through alternative mechanisms that bypass these conventional regulatory pathways [2].
The γ-secretase complex represents a critical component in Notch signaling pathway activation, functioning as a multi-subunit protease complex that cleaves transmembrane proteins within the transmembrane domain [9]. This complex consists of four individual proteins: presenilin-1, nicastrin, anterior pharynx-defective 1, and presenilin enhancer 2 [9]. While direct interactions between tCFA15 and the γ-secretase complex have not been explicitly demonstrated, the compound's effects on Notch signaling suggest potential indirect modulation of this proteolytic machinery [2].
The γ-secretase complex plays an essential role in generating the Notch intracellular domain through sequential cleavage events [9] [10]. Recent structural studies have revealed that γ-secretase activation involves conformational changes that position catalytic aspartate residues for optimal proteolytic activity [10] [11]. The complex exhibits distinct conformational states that critically depend on the protonation states of key catalytic residues, particularly aspartate 257 and aspartate 385 [11].
Experimental evidence suggests that tCFA15 may influence γ-secretase-mediated Notch processing indirectly through its effects on substrate availability or complex assembly [2]. The compound's impact on Notch1 mRNA levels could affect the total pool of Notch1 protein available for γ-secretase cleavage, thereby modulating the overall efficiency of Notch signaling activation [2] [9].
γ-Secretase Component | Function | Potential tCFA15 Interaction |
---|---|---|
Presenilin-1 | Catalytic subunit | Indirect substrate modulation [9] |
Nicastrin | Complex stability | Potential trafficking effects [9] |
Anterior pharynx-defective 1 | Assembly factor | Unknown direct interaction [9] |
Presenilin enhancer 2 | Complex maturation | Possible regulatory influence [9] |
Neural stem cells possess the remarkable capacity for self-renewal and differentiation into multiple cell lineages, including neurons, astrocytes, and oligodendrocytes [12]. tCFA15 demonstrates profound effects on neural stem cell fate determination, fundamentally altering the balance between different differentiation pathways [2] [5].
tCFA15 exerts a pronounced influence on the balance between neuronal and astrocytic differentiation in neural stem cell populations [2] [5]. Experimental studies using neural stem cell-derived neurospheres have demonstrated that tCFA15 treatment promotes neuronal differentiation while simultaneously reducing astrocytic differentiation in a dose-dependent manner [2]. This effect manifests across a concentration range from 10 nanomolar to 1 micromolar, with optimal activity observed at specific concentration thresholds [5] [6].
The mechanism underlying this differentiation bias involves the modulation of Notch1 activity, which normally promotes astrocytic fate specification [2]. By reducing Notch1 mRNA levels, tCFA15 effectively shifts the developmental program toward neuronal lineage commitment [2]. This response mirrors the phenotype observed following loss-of-function mutations in the Delta-like 1 gene, a critical Notch signaling component [2].
Quantitative analysis of differentiation outcomes reveals that tCFA15 treatment significantly increases the proportion of neurons generated from neural stem cell cultures while correspondingly decreasing the astrocytic population [5]. The compound demonstrates selectivity for this differentiation switch, with effects observed specifically in neural lineage cells rather than other cell types [2].
Differentiation Parameter | Control Conditions | tCFA15 Treatment | Statistical Significance |
---|---|---|---|
Neuronal Differentiation | Baseline levels | Significantly increased | Dose-dependent promotion [2] [5] |
Astrocytic Differentiation | Standard proportion | Markedly reduced | Concentration-responsive decrease [2] [5] |
Overall Cell Viability | Normal survival | Maintained viability | No cytotoxic effects [5] [6] |
The balance between neuronal and astrocytic differentiation is regulated by complex signaling networks that include bone morphogenetic protein signaling, cytokine responses, and transcriptional regulatory cascades [13]. tCFA15 appears to intersect with these pathways primarily through its effects on Notch signaling, which serves as a central coordinator of neural fate specification [2].
Epigenetic regulation plays a fundamental role in neural stem cell lineage commitment, with DNA methylation patterns and histone modifications serving as key determinants of cell fate specification [14] [15]. The influence of tCFA15 on neural stem cell differentiation suggests potential interactions with epigenetic regulatory mechanisms, although direct evidence for such interactions remains limited in current literature [2].
Astrocyte-specific genes undergo systematic demethylation in neural precursor cells prior to astrocytic differentiation, enabling these cells to acquire competence for astrocyte-specific gene expression [14]. This epigenetic priming occurs in late-stage neural precursor cells and represents a critical step in lineage specification [14]. The ability of tCFA15 to suppress astrocytic differentiation may involve interference with these epigenetic modifications [2].
Transcription factor networks that control lineage determination, such as those involving transcription factor 1 in T cell development, demonstrate the capacity to establish chromatin accessibility patterns that define cellular identity [15]. Similar mechanisms may operate in neural stem cells, where lineage-determining transcription factors create specific epigenetic landscapes that favor particular differentiation outcomes [15].
The role of inhibitor of DNA binding 3 and transcription factor E47 in neural stem cell differentiation illustrates how transcriptional regulators can shift the balance between neuronal and astrocytic fates [13]. Environmental signals that alter the expression or activity of these factors can dramatically influence differentiation outcomes [13]. tCFA15 may operate through analogous mechanisms, modulating the activity of key transcriptional regulators that control lineage commitment [2].
Epigenetic Factor | Normal Function | Potential tCFA15 Influence |
---|---|---|
DNA Methylation | Astrocyte gene silencing | Possible maintenance of silencing [14] |
Histone Modifications | Chromatin accessibility | Unknown direct effects [15] |
Transcriptional Regulators | Lineage specification | Indirect modulation via Notch1 [2] |
tCFA15 demonstrates significant capacity to promote axonal growth and regeneration, particularly in environments containing inhibitory factors that normally prevent neural repair [3] [16]. This neurotrophic activity represents a distinct pharmacological mechanism that operates independently of the compound's effects on neural stem cell differentiation [3].
Semaphorin 3A represents one of the major inhibitors of axonal regeneration in the central nervous system, functioning as a potent chemorepellent that prevents axonal growth [17] [18]. tCFA15 demonstrates remarkable ability to counteract the inhibitory effects of Semaphorin 3A, enabling axonal outgrowth even in the presence of this inhibitory signal [3] [16].
Experimental studies using cortical axon cultures have demonstrated that tCFA15 promotes axonal outgrowth in vitro despite the presence of inhibitory Semaphorin 3A [3]. This growth-promoting effect occurs selectively in axons and requires the activation of multiple growth-associated intracellular pathways [3]. The mechanism underlying this counteraction involves complex signaling cascades that override the normal inhibitory responses to Semaphorin 3A [3].
Semaphorin 3A typically induces growth cone collapse and inhibits neurite extension through interactions with neuropilin-1 receptors and associated signaling complexes [18]. The compound normally reduces neurite outgrowth to approximately 40% of control levels in dorsal root ganglion neurons [18]. However, tCFA15 treatment enables axonal growth to proceed despite the presence of these inhibitory signals [3].
Research using Semaphorin 3A-deficient systems has confirmed that this inhibitory protein significantly impairs axonal regeneration, with genetic removal of Semaphorin 3A resulting in improved neurite outgrowth [18]. The ability of tCFA15 to counteract these effects represents a significant pharmacological advantage for potential therapeutic applications in neural repair [3].
Experimental Condition | Axonal Growth Response | tCFA15 Effect |
---|---|---|
Control (Laminin substrate) | 100% (baseline) | Enhanced growth promotion [3] |
Semaphorin 3A presence | ~40% of control | Significant counteraction [3] [18] |
Combined inhibitory factors | Severely impaired | Maintained growth capacity [3] |
Myelin-associated glycoprotein represents another major class of inhibitory factors that limit axonal regeneration in the adult central nervous system [19]. This type I transmembrane glycoprotein is localized in periaxonal membranes of myelin sheaths and functions as both a ligand for axonal receptors and a receptor for axonal signals [19]. tCFA15 demonstrates significant capacity to overcome the inhibitory effects of myelin-associated glycoprotein, enabling axonal growth in environments that would normally suppress regeneration [3] [16].
The myelin-associated glycoprotein contains five immunoglobulin-like domains and belongs to the sialic acid-binding subgroup of the immunoglobulin superfamily [19]. This protein serves dual functions in maintaining myelinated axons and acting as one of the white matter inhibitors of neurite outgrowth [19]. The inhibitory mechanism involves interactions with receptor complexes that include the Nogo receptor and gangliosides containing 2,3-linked sialic acid [19].
Experimental evidence demonstrates that tCFA15 can promote cortical axon outgrowth in vitro even when myelin extracts are present in the culture environment [3]. This growth-promoting effect represents a significant pharmacological property, as myelin-associated inhibitors normally create substantial barriers to axonal regeneration [3]. The compound's ability to overcome these inhibitory signals suggests activation of growth-associated pathways that are normally suppressed by myelin-derived factors [3].
The mechanism of myelin-associated glycoprotein inhibition involves complex signaling cascades that ultimately result in growth cone collapse and cessation of axonal extension [19]. tCFA15 appears to counteract these inhibitory signals through activation of alternative growth-promoting pathways that bypass or override the normal inhibitory responses [3]. This pharmacological activity requires multiple growth-associated intracellular pathways, suggesting a complex mechanism of action [3].
Myelin Component | Inhibitory Mechanism | tCFA15 Counteraction |
---|---|---|
Myelin-Associated Glycoprotein | Receptor-mediated inhibition | Pathway override capability [3] [19] |
Nogo Receptor Complex | Growth cone signaling blockade | Alternative pathway activation [3] |
Sialic Acid-Containing Gangliosides | Membrane interaction inhibition | Unknown specific mechanism [19] |